molecular formula C20H30ClN3O3S B2681339 1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide CAS No. 2034356-57-3

1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide

Cat. No. B2681339
CAS RN: 2034356-57-3
M. Wt: 427.99
InChI Key: FKBCAKFDSSZBAI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H30ClN3O3S and its molecular weight is 427.99. The purity is usually 95%.
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Scientific Research Applications

CB1 Cannabinoid Receptor Antagonism

The compound SR141716, a structural analog of 1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. This discovery is significant for understanding molecular interactions and developing unified pharmacophore models for CB1 receptor ligands, which are crucial in the field of cannabinoid research (Shim et al., 2002).

Antiserotonin and Antihistaminic Properties

Compounds related to 1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide, such as cyproheptadine, have demonstrated notable antihistaminic and antiserotonin actions. This makes them relevant in various experimental contexts for understanding the mechanisms underlying their pharmacological effects (Stone et al., 1961).

Potential SPECT Radioligand

The synthesis and iodine-123 labeling of AM251, an analog of SR141716A in which a 4-chlorophenyl group is replaced by 4-iodophenyl, highlights the potential of these compounds as SPECT (Single Photon Emission Computed Tomography) radioligands. This application is particularly relevant for brain imaging and studying the cannabinoid CB1 receptor in the brain (Lan, Gatley, & Makriyannis, 1996).

Stevens Rearrangement Studies

Research involving 1,3,3-trimethyl-2-(p-chlorophenyl)-4-methylenepiperidine, a compound related to the molecule of interest, has contributed to the understanding of Stevens rearrangement, a significant reaction in organic chemistry. This study aids in the comprehension of structural and stereochemical assignments in heterocyclic chemistry (Bosch et al., 1981).

CCR5 Receptor Antagonism

The compound 873140, which shares structural similarities with 1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. This discovery is crucial for understanding HIV-1 and the development of antiviral drugs (Watson et al., 2005).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O3S/c1-23(2)28(26,27)24-13-9-16(10-14-24)15-22-19(25)20(11-3-4-12-20)17-5-7-18(21)8-6-17/h5-8,16H,3-4,9-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBCAKFDSSZBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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